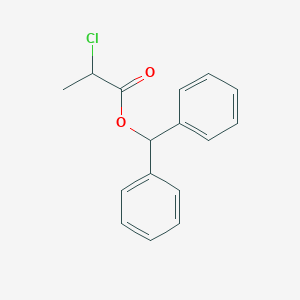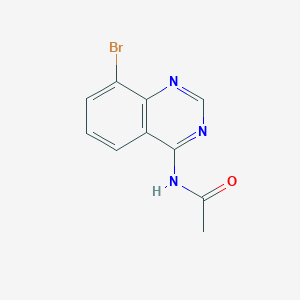
5-iodo-1-pentyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1-pentylindole-2,3-dione is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features an iodine atom at the 5-position and a pentyl group at the 1-position of the indole ring, with a dione functionality at the 2,3-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-pentylindole-2,3-dione typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indole precursor.
Pentylation: The pentyl group is introduced at the 1-position through alkylation reactions, often using pentyl halides in the presence of a base.
Dione Formation: The dione functionality at the 2,3-positions is introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 5-iodo-1-pentylindole-2,3-dione would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or other reduced forms.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Alcohols or other reduced forms of the dione.
Substitution Products: Indole derivatives with different functional groups at the 5-position.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying biological processes involving indole derivatives.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 5-iodo-1-pentylindole-2,3-dione would depend on its specific application. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the iodine atom and the dione functionality may influence its binding affinity and specificity for these targets, potentially leading to unique biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Iodoindole-2,3-dione: Lacks the pentyl group at the 1-position.
1-Pentylindole-2,3-dione: Lacks the iodine atom at the 5-position.
5-Bromo-1-pentylindole-2,3-dione: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 5-Iodo-1-pentylindole-2,3-dione is unique due to the combination of the iodine atom at the 5-position, the pentyl group at the 1-position, and the dione functionality at the 2,3-positions. This unique combination of structural features may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H14INO2 |
|---|---|
Molekulargewicht |
343.16 g/mol |
IUPAC-Name |
5-iodo-1-pentylindole-2,3-dione |
InChI |
InChI=1S/C13H14INO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
CZICQSMTCLPYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=C(C=C(C=C2)I)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



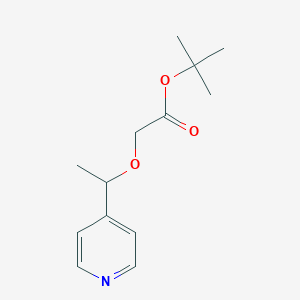
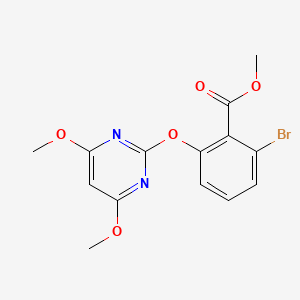


![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
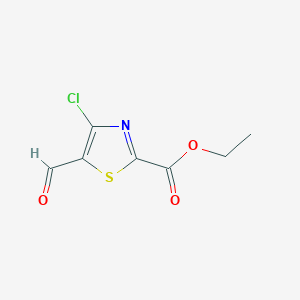

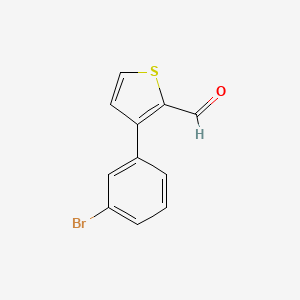
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)

